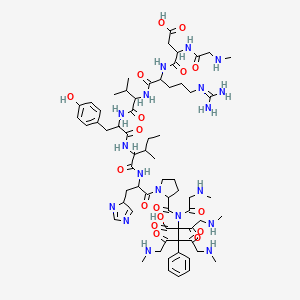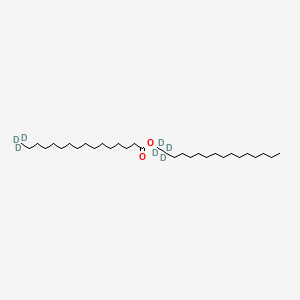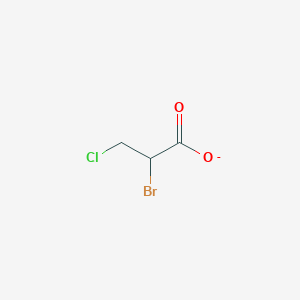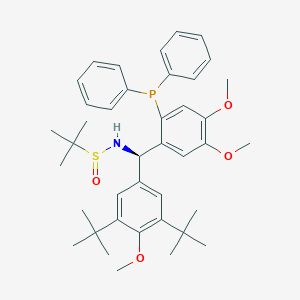
(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, methoxy, diphenylphosphanyl, and sulfinamide groups, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:
Formation of the Phenyl Intermediates: The initial step involves the synthesis of the phenyl intermediates through reactions such as Friedel-Crafts alkylation and aromatic substitution.
Phosphanyl Group Introduction: The diphenylphosphanyl group is introduced using reagents like diphenylphosphine and appropriate catalysts.
Sulfinamide Formation: The final step involves the formation of the sulfinamide group through reactions with sulfinyl chlorides or sulfinyl amides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfinamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium lead halides: Known for their applications in solar cells and other electronic devices.
2-Phenylethanol, p-Hydroxyphenylethanol, and 4-Hydroxybenzaldehyde: Aromatic bioactive compounds with similar structural features.
Eigenschaften
Molekularformel |
C40H52NO4PS |
|---|---|
Molekulargewicht |
673.9 g/mol |
IUPAC-Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H52NO4PS/c1-38(2,3)31-23-27(24-32(37(31)45-12)39(4,5)6)36(41-47(42)40(7,8)9)30-25-33(43-10)34(44-11)26-35(30)46(28-19-15-13-16-20-28)29-21-17-14-18-22-29/h13-26,36,41H,1-12H3/t36-,47?/m1/s1 |
InChI-Schlüssel |
OQAYJVXDXWZFGS-MLWWNESJSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
![(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12297856.png)
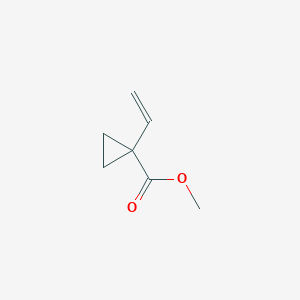
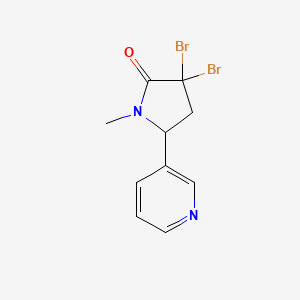


![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)

